

In-Depth Technical Guide to Transmembrane Protein 163 (TMEM163)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

Transmembrane protein 163 (TMEM163), also known as synaptic vesicle protein 31 (SV31), is a crucial player in cellular zinc homeostasis. Initially identified in rat brain synaptosomes, this 31.5 kDa protein is now recognized as a zinc efflux transporter, actively moving zinc ions out of the cytoplasm.[1][2][3][4][5][6][7] Functioning as a homodimer, TMEM163 is implicated in a variety of physiological processes and its dysregulation is linked to several human diseases, including Parkinson's disease, Mucolipidosis type IV, type 2 diabetes, and hypomyelinating leukodystrophy.[1][3][8][9][10][11] This technical guide provides a comprehensive overview of the structure, topology, and function of TMEM163, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Structure and Topology

TMEM163 is a multi-pass membrane protein with a predicted topology of six transmembrane domains (TMDs) and intracellular N- and C-termini.[3] This structure is a characteristic feature of the Cation Diffusion Facilitator (CDF) protein superfamily, to which TMEM163 is a proposed member.[3][7] The protein is known to bind divalent cations, with a preference for zinc and nickel over copper.[3][12]



Key Structural and Functional Parameters of Human

TMEM163

Parameter	Value	Reference
Molecular Weight	31.5 kDa	[3]
Amino Acid Length	289	[12]
Predicted Transmembrane Domains	6	[3]
Subcellular Localization	Plasma membrane, lysosomes, early endosomes, synaptic vesicles, platelet dense granules, insulin granules	[3][11][13][14]
Zinc Efflux Kinetics (Km)	8 μΜ	[2]

Experimental Protocols

Understanding the function of TMEM163 has been facilitated by a range of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Zinc Flux Assay using Fluorescent Dyes

This protocol is adapted from studies measuring TMEM163-mediated zinc efflux.[14][15]

Objective: To quantify the movement of zinc ions across the cell membrane.

Materials:

- HEK293 or HeLa cells
- TMEM163 expression vector (e.g., pCMV6-TMEM163-DDK)
- Control vector (e.g., pCMV6-entry)
- Transfection reagent (e.g., Lipofectamine 3000)



- Fluozin-3, AM (cell-impermeant) or Newport Green DCF diacetate (cell-permeant) zinc indicator
- Zinc chloride (ZnCl2)
- Pyrithione
- Hanks' Balanced Salt Solution (HBSS)
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

- Cell Culture and Transfection:
 - Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
 - Transfect cells with the TMEM163 expression vector or a control vector using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate for 24-48 hours to allow for protein expression.
- Zinc Loading:
 - Wash the cells twice with HBSS.
 - Load the cells with zinc by incubating them in HBSS containing 10 μM ZnCl2 and 10 μM pyrithione for 30 minutes at 37°C.
- Measurement of Zinc Efflux (using Fluozin-3):
 - Wash the cells three times with HBSS to remove extracellular zinc and pyrithione.
 - Add HBSS containing 1 μM Fluozin-3 to each well.
 - Immediately begin kinetic fluorescence measurements using a plate reader (Excitation: ~490 nm, Emission: ~520 nm) at 37°C, taking readings every 1-2 minutes for 30-60



minutes. An increase in extracellular fluorescence indicates zinc efflux.

- Measurement of Intracellular Zinc (using Newport Green):
 - After zinc loading, wash the cells three times with HBSS.
 - Incubate the cells with 5 μM Newport Green DCF diacetate in HBSS for 30 minutes at 37°C.
 - Wash the cells three times with HBSS to remove excess dye.
 - Measure the intracellular fluorescence using a plate reader (Excitation: ~505 nm, Emission: ~535 nm). A decrease in fluorescence in TMEM163-expressing cells compared to controls indicates zinc efflux.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to investigate the interaction between TMEM163 and its binding partners, such as TRPML1 or ZNT proteins.[13][16][17][18][19][20][21]

Objective: To determine if two proteins physically interact within a cell.

Materials:

- Cells co-expressing tagged versions of TMEM163 (e.g., TMEM163-DDK) and a potential interacting protein (e.g., ZNT1-HA).
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Antibody against one of the tags (e.g., anti-HA antibody).
- Protein A/G magnetic beads.
- Wash buffer (e.g., PBS with 0.1% Tween-20).
- Elution buffer (e.g., glycine-HCl, pH 2.5).
- SDS-PAGE gels and Western blotting reagents.



Antibodies for Western blot detection (e.g., anti-DDK and anti-HA).

Procedure:

- Cell Lysis:
 - Wash the co-transfected cells with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice for 30 minutes.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
 - Remove the beads and add the primary antibody (e.g., anti-HA) to the lysate. Incubate overnight at 4°C with gentle rotation.
 - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibodyprotein complexes.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
- Elution and Analysis:
 - Elute the bound proteins from the beads using elution buffer.
 - Neutralize the eluate with a Tris-based buffer.
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both tagged proteins (e.g., anti-DDK and anti-HA). The presence of both proteins in the



eluate indicates an interaction.

Immunocytochemistry (ICC)

This protocol allows for the visualization of TMEM163's subcellular localization.[13][17][22]

Objective: To determine the location of TMEM163 within the cell.

Materials:

- Cells grown on coverslips.
- TMEM163 expression vector.
- 4% paraformaldehyde (PFA) in PBS.
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 5% goat serum in PBS).
- Primary antibody against TMEM163 or its tag (e.g., anti-DDK).
- Fluorophore-conjugated secondary antibody.
- DAPI for nuclear staining.
- Mounting medium.
- Fluorescence microscope.

Procedure:

- Cell Preparation and Fixation:
 - Transfect cells grown on coverslips with the TMEM163 expression vector.
 - After 24-48 hours, wash the cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.



- Wash the cells three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with permeabilization buffer for 10 minutes.
 - Wash the cells three times with PBS.
 - Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
- Antibody Staining:
 - Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Stain the nuclei with DAPI for 5 minutes.
 - Wash the cells with PBS.
 - Mount the coverslips onto microscope slides using mounting medium.
 - Visualize the cells using a fluorescence microscope.

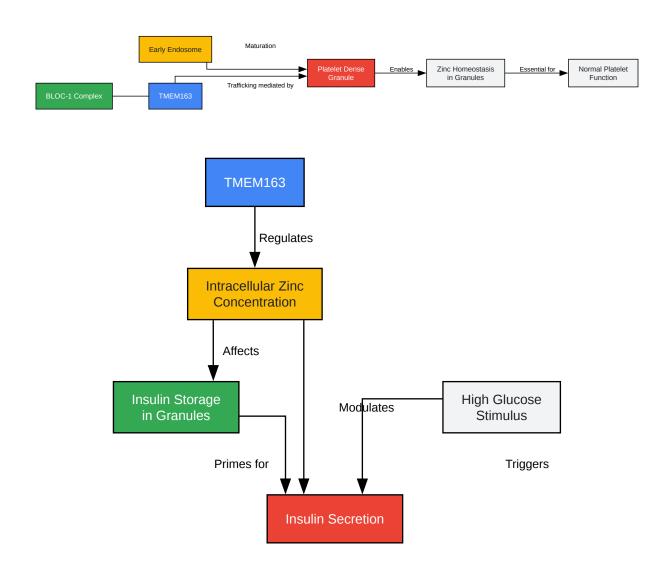
Signaling Pathways and Logical Relationships

TMEM163 is involved in several critical signaling pathways, primarily through its regulation of intracellular zinc concentrations.

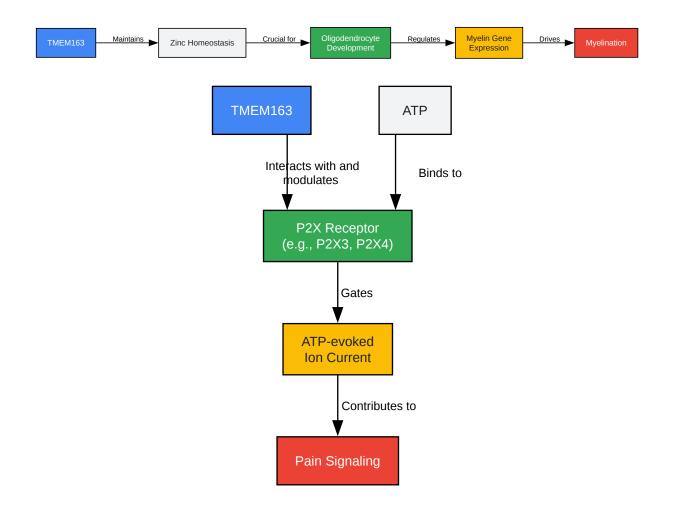


Platelet Dense Granule Biogenesis

TMEM163 is essential for the formation of platelet dense granules, which are crucial for blood clotting.[1][23][24][25][26] Its trafficking to these granules is dependent on the BLOC-1 complex.[1][23][25]







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- To cite this document: BenchChem. [In-Depth Technical Guide to Transmembrane Protein 163 (TMEM163)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13912447#the-structure-and-topology-oftransmembrane-protein-163]

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